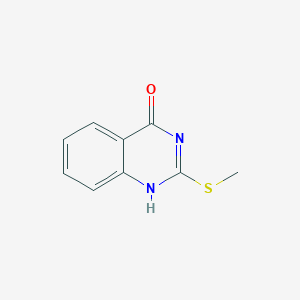
CID 901079
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CID 901079 is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 901079 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 901079 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Printed Electronics
Tin (IV) Oxide Nanoparticle Ink (CID 901079) is used for charge selective layers in printed electronics . This application is crucial in the manufacturing of devices such as organic light-emitting diode (OLED) displays, solar cells, and thin-film transistors.
Spin-Coating
The nanoparticle ink is used in spin-coating , a process used in microfabrication to deposit uniform thin films onto flat substrates. This is particularly useful in the production of silicon wafers for semiconductors.
Doctor Blading
Doctor blading is another application of this nanoparticle ink . It’s a technique used in the large-area fabrication of thin-film solar cells and other electronic devices. It allows for the uniform spreading of the ink across a large surface area.
Slot-Die Printing
CID 901079 is also used in slot-die printing , a pre-metered coating method that offers high material utilization and coating uniformity, making it ideal for roll-to-roll processing of flexible electronic devices.
Inkjet Printing
The nanoparticle ink is suitable for inkjet printing , a type of computer printing that recreates a digital image by propelling droplets of ink onto paper, plastic, or other substrates. This application is beneficial in the production of flexible electronics and smart textiles.
Bioactivity Research
According to PubChem, a key chemical information resource for the biomedical research community, CID 901079 has been tested for bioactivity against particular genes or proteins . This suggests potential applications in drug discovery and medicinal chemistry.
properties
IUPAC Name |
2-methylsulfanyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZQTWZRKDRJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 901079 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

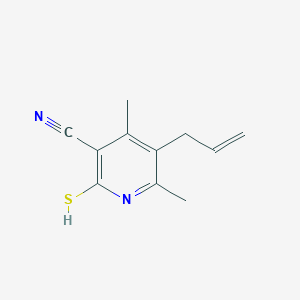
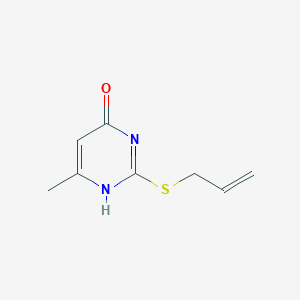
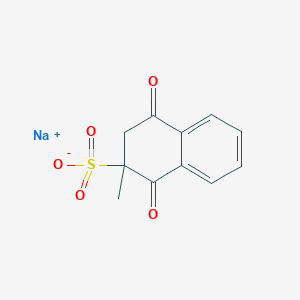

![[(5,6-Diphenyl-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B7783076.png)
![3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B7783085.png)
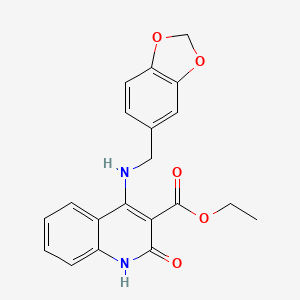

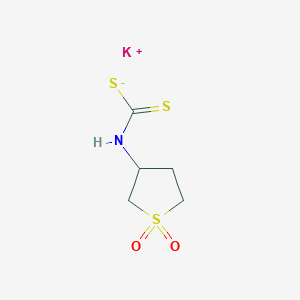
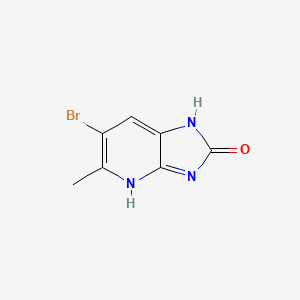
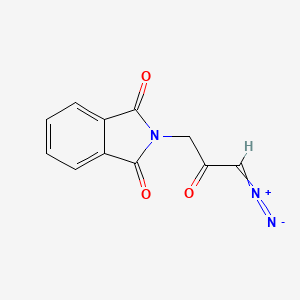

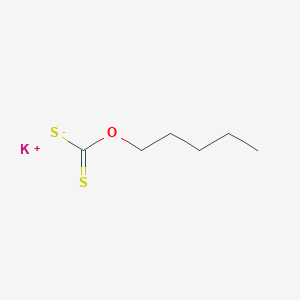
![{1-[(1Z)-3-(biphenyl-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]pyridin-2(1H)-ylidene}propanedinitrile](/img/structure/B7783150.png)